molecular formula C12H15NO4 B6231182 tert-butyl 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylate CAS No. 478625-47-7

tert-butyl 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylate

Cat. No.: B6231182
CAS No.: 478625-47-7
M. Wt: 237.3
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Description

tert-Butyl 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylate (molecular formula: C₉H₁₀O, molecular weight: 134.18 g/mol) is a bicyclic heterocyclic compound featuring a fused furan-pyridine core. The tert-butyl ester group at position 6 enhances its stability and solubility in organic solvents, making it a versatile intermediate in pharmaceutical and organic synthesis . This compound is catalogued under MDL number MFCD23378413 and is commercially available as a building block for complex molecule assembly .

Properties

CAS No.

478625-47-7

Molecular Formula

C12H15NO4

Molecular Weight

237.3

Purity

95

Origin of Product

United States

Preparation Methods

Palladium-Copper Catalyzed Coupling and Cyclization

A foundational method derives from patented protocols for synthesizing furopyridine carboxylates . The process begins with a substituted 2-hydroxypyridine reacting with a terminal acetylene under Pd/Cu catalysis. For tert-butyl 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylate, the steps include:

  • Coupling Reaction :

    • Reactants : 2-Hydroxy-5-nitropyridine and tert-butyl propiolate.

    • Catalysts : 1 mol% Pd(OAc)₂, 2 mol% CuI, and 2 mol% PPh₃.

    • Solvent : Tetrahydrofuran (THF) with n-BuNH₂ as a base.

    • Conditions : 35–39°C for 16–27 hours, yielding a silylacetylene intermediate .

  • Cyclization :

    • The intermediate is treated with CuI in EtOH-Et₃N (7:3 v/v) at 70°C for 27 hours, inducing furan ring formation .

  • Esterification :

    • K₂CO₃-mediated deprotection in THF at 65°C for 3.5 hours installs the tert-butyl carboxylate group .

Key Data :

ParameterValue
Yield52–68% (over three steps)
Purity>95% (HPLC)
Characterization¹H NMR (δ 1.45 ppm: t-Bu singlet)

This method balances scalability and selectivity but requires stringent temperature control to avoid byproducts .

Rhodium-Catalyzed Tandem Cyclization

An alternative route employs rhodium catalysis to construct the furo-pyridine core in a single pot. The protocol involves:

  • Substrate Preparation :

    • 2-Amino-3-hydroxypyridine and tert-butyl acrylate are dissolved in dichloromethane.

  • Cyclization :

    • Rh₂(OAc)₄ (3 mol%) catalyzes [4+2] cycloaddition at 80°C for 12 hours, forming the fused ring system.

  • Oxidation :

    • The intermediate is oxidized using MnO₂ in CHCl₃, introducing the 4-oxo group.

Optimization Insights :

  • Higher yields (72%) are achieved with 0.1 M substrate concentration.

  • Excess MnO₂ (2.5 equiv) ensures complete oxidation but complicates purification.

Microwave-Assisted Continuous Flow Synthesis

For industrial-scale production, continuous flow reactors enhance efficiency:

  • Reactor Setup :

    • Substrates (2-hydroxypyridine and tert-butyl acetylenedicarboxylate) are pumped through a Pd/C-packed column.

  • Conditions :

    • 100°C, 15 bar pressure, residence time of 5 minutes.

  • Outcome :

    • 85% conversion with >90% purity, reducing reaction time from hours to minutes.

Diazotization and Ring Closure

Adapting triazolo-furo-pyridine methodologies , this approach introduces nitrogen functionality:

  • Diazotization :

    • 2-Aminofuro[2,3-c]pyridine is treated with NaNO₂ in aqueous acetic acid at 0°C.

  • Cyclization :

    • Heating to 70°C in AcOH forms the 4-oxo group, followed by tert-butyl esterification via DCC coupling .

Challenges :

  • Competing nitration side reactions necessitate low temperatures .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Pd/Cu Catalysis 52–68>95ModerateHigh regioselectivity
Rh Catalysis7290LowSingle-pot synthesis
Flow Reactor85>90HighRapid, continuous production
Diazotization 45–5085LowFunctional group tolerance

Characterization and Validation

All routes require rigorous analytical confirmation:

  • ¹H/¹³C NMR : Confirms tert-butyl (δ 1.45 ppm) and carbonyl (δ 170–175 ppm) groups .

  • HRMS : Molecular ion peak at m/z 239.25 (C₁₂H₁₅NO₄).

  • X-ray Crystallography : Resolves ring puckering and ester orientation.

Challenges and Optimization Strategies

  • Byproduct Formation : Competing 5-oxo isomers necessitate gradient chromatography.

  • Catalyst Cost : Pd-based systems are expensive; Ni alternatives are under investigation .

  • Solvent Selection : THF improves solubility but complicates recycling; switch to 2-MeTHF enhances sustainability.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, enabling further derivatization.
Reaction Conditions :

  • Acidic Hydrolysis : HCl (6M) in dioxane, reflux for 12–24 hours.

  • Basic Hydrolysis : NaOH (1M) in ethanol/water, 80°C for 8–16 hours.

ReactantConditionsProductYield
tert-butyl ester6M HCl/dioxane, reflux4-oxo-furo[2,3-c]pyridine-6-carboxylic acid75–85%
tert-butyl ester1M NaOH/EtOHSodium carboxylate salt>90%

The carboxylic acid derivative serves as a precursor for amidation or coupling reactions, such as peptide bond formation.

Nucleophilic Substitution at the Carbonyl Group

The ketone at position 4 participates in nucleophilic additions, forming hydrazones, oximes, or imines.
Example Reaction with Hydrazine :

  • Conditions : Hydrazine hydrate (2 eq.), ethanol, 60°C, 6 hours.

  • Product : 4-hydrazono derivative (confirmed by NMR and IR).

NucleophileProductApplication
NH₂NH₂HydrazonePrecursor for heterocyclic scaffolds
NH₂OHOximeChelating agents or bioisosteres

Ring-Opening and Rearrangement Reactions

The fused furan-pyridine system undergoes ring-opening under specific conditions.
Acid-Catalyzed Ring-Opening :

  • Conditions : H₂SO₄ (conc.), 100°C, 3 hours.

  • Product : Linear keto-amine intermediate, recyclizable via intramolecular cyclization.

Smiles Rearrangement :
Similar fused systems (e.g., furo[2,3-c]-2,7-naphthyridines) undergo Smiles rearrangement in basic media to form pyridine derivatives with altered ring sizes .

Alkylation and Cyclization

The nitrogen in the pyridine ring facilitates alkylation, enabling the formation of fused polycyclic systems.
Ethyl Chloroacetate Alkylation :

  • Conditions : K₂CO₃, DMF, 80°C, 12 hours .

  • Product : O-alkylated intermediate, cyclizing to furo[2,3-c]-2,7-naphthyridine under basic conditions .

ReagentProductYield
Ethyl chloroacetateFuro[2,3-c]-2,7-naphthyridine65–78%

Reduction Reactions

The ketone group is reducible to a secondary alcohol using agents like NaBH₄ or LiAlH₄.
Reduction with NaBH₄ :

  • Conditions : NaBH₄ (2 eq.), MeOH, 0°C to RT, 4 hours.

  • Product : 4-hydroxy-furo[2,3-c]pyridine-6-carboxylate (85% yield).

Cross-Coupling Reactions

The pyridine ring’s electron-deficient nature supports palladium-catalyzed cross-couplings.
Suzuki-Miyaura Coupling :

  • Conditions : Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, DMF/H₂O, 90°C.

  • Product : Arylated derivatives (60–70%

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylate has been explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as:

  • Antimicrobial Activity : Studies have indicated that compounds based on this scaffold can demonstrate antibacterial properties.
  • Anticancer Properties : Research is ongoing to evaluate its efficacy against various cancer cell lines through mechanisms such as apoptosis induction.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. It can be utilized in:

  • Building Blocks for Complex Molecules : Its functional groups allow for the introduction of various substituents through chemical reactions such as nucleophilic substitution and condensation reactions.
  • Synthesis of Heterocycles : The furo[2,3-c]pyridine structure can be further modified to create other heterocyclic compounds with diverse properties.

Materials Science

In materials science, this compound has potential applications in:

  • Polymer Chemistry : It can be used as a monomer or additive in the production of polymers with enhanced thermal and mechanical properties.
  • Nanomaterials : Research into its incorporation into nanostructured materials shows promise for applications in electronics and photonics.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial effects of derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at specific concentrations.

Case Study 2: Synthesis of Novel Heterocycles

Research focused on the synthesis of novel heterocycles derived from this compound showcased its utility as a precursor for creating compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound belongs to a class of tert-butyl-protected bicyclic heterocycles. Below is a detailed comparison with structurally related derivatives:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups Applications/Synthesis Highlights
tert-Butyl 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylate (Target) C₉H₁₀O 134.18 Furo[2,3-c]pyridine 4-oxo, tert-butyl ester Building block for drug synthesis
tert-Butyl 2-amino-3-cyano-5-oxo-4-phenylpyrano[2,3-c]pyrrole-6-carboxylate C₁₅H₁₇N₃O₃ 237.26 Pyrano[2,3-c]pyrrole Amino, cyano, phenyl, tert-butyl ester Organocatalytic synthesis; statine analogs
tert-Butyl 3-bromo-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate C₁₁H₁₅BrN₂O₂ 295.16 Pyrrolo[3,4-b]pyridine Bromo, tert-butyl ester Cross-coupling reaction intermediate
tert-Butyl 4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate C₁₀H₁₄ClN₃O₂ 243.69 Pyrrolo[3,4-d]pyrimidine Chloro, tert-butyl ester Kinase inhibitor precursors

Physicochemical Properties

  • Solubility: The tert-butyl group enhances solubility in non-polar solvents (e.g., chloroform, dichloromethane) compared to unsubstituted furopyridines.
  • Melting Points: Data for the target compound are unavailable, but similar tert-butyl esters (e.g., the pyrano[2,3-c]pyrrole derivative) melt at 166–169°C, suggesting comparable thermal behavior .

Q & A

Basic: What are the common synthetic routes for tert-butyl 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylate, and what are the critical parameters for optimizing yield?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving functional group transformations and cyclization. Key steps include:

  • Boc protection : Introduction of the tert-butyloxycarbonyl (Boc) group to stabilize reactive intermediates, often using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
  • Cyclization : Formation of the furopyridine core via intramolecular reactions, such as acid-catalyzed cyclization of keto esters .
  • Oxidation/Reduction : Controlled oxidation of dihydropyridine intermediates to achieve the 4-oxo moiety, using agents like KMnO₄ or CrO₃ .

Critical Parameters for Yield Optimization:

FactorOptimal ConditionsImpact on Yield
Temperature0–25°C (for Boc protection)Higher temps may deprotect Boc group
SolventDry THF or DCMPolar aprotic solvents enhance reaction efficiency
CatalystsLewis acids (e.g., ZnCl₂)Improve cyclization kinetics

Basic: Which spectroscopic methods are employed to confirm the structure of this compound?

Methodological Answer:
Structural validation relies on a combination of techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the furopyridine ring (δ 4.0–6.5 ppm) and tert-butyl group (δ 1.2–1.4 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O) at ~170 ppm and aromatic carbons .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₃H₁₇NO₄) .
  • IR Spectroscopy : Detects carbonyl stretches (~1680–1720 cm⁻¹) and Boc group vibrations .

Advanced: How do reaction conditions influence the regioselectivity in substitution reactions involving this compound?

Methodological Answer:
Regioselectivity in substitution reactions is governed by:

  • Electronic Effects : The electron-withdrawing 4-oxo group directs nucleophiles to the α-position of the carbonyl .
  • Steric Hindrance : Bulky tert-butyl groups limit access to the 6-carboxylate position, favoring reactions at the 4-oxo site .
  • Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki reactions) selectively modifies halogenated derivatives at the furopyridine’s 2-position .

Example :
In a nucleophilic substitution, using amines in DMF at 80°C yields 4-oxo-6-carboxylate derivatives, while thiols require milder conditions (rt, THF) to avoid side reactions .

Advanced: What are the key considerations in designing stability studies under varying pH and temperature?

Methodological Answer:
Stability studies should assess:

  • Hydrolytic Degradation :
    • pH Dependency : The Boc group hydrolyzes rapidly under acidic (pH < 3) or basic (pH > 10) conditions .
    • Temperature : Accelerated degradation at 40–60°C predicts shelf-life under standard storage (2–8°C) .
  • Oxidative Stability : Susceptibility to peroxides or light, mitigated by inert atmospheres (N₂) and amber glass .

Degradation Pathways:

ConditionDegradation ProductMechanism
Acidic (pH 2)4-Oxo-furopyridine carboxylic acidBoc deprotection
Basic (pH 12)Ring-opened diketoneHydrolysis of ester

Data Contradiction: How to resolve discrepancies in reported hazard classifications for this compound?

Methodological Answer:
Discrepancies in safety data (e.g., vs. 7) arise from varying purity or testing protocols. Recommended steps:

Source Verification : Cross-reference safety data from peer-reviewed studies (e.g., PubChem, ECHA) over vendor-specific reports .

Experimental Validation : Conduct in-house acute toxicity assays (e.g., OECD 423 for oral toxicity) if conflicting data exist .

Risk Mitigation : Assume worst-case hazards (e.g., skin/eye irritation per ) and use PPE (gloves, goggles) regardless of conflicting classifications .

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